molecular formula C23H18ClN3O2S B14260969 1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate CAS No. 365430-88-2

1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate

Cat. No.: B14260969
CAS No.: 365430-88-2
M. Wt: 435.9 g/mol
InChI Key: GLCTWHCADHDYLG-UHFFFAOYSA-N
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Description

1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki coupling, using a boronic acid derivative of the pyridine and a halogenated thiazole intermediate.

    Benzoate Ester Formation: The final step involves esterification of the thiazole-pyridine intermediate with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch synthesis and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate can be compared with other thiazole and pyridine derivatives:

    Similar Compounds: Thiazole derivatives like sulfathiazole (antimicrobial) and pyridine derivatives like nicotinamide (vitamin B3).

    Uniqueness: The combination of the thiazole, pyridine, and benzoate ester moieties in a single molecule provides unique chemical and biological properties that are not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

365430-88-2

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

1-[5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate

InChI

InChI=1S/C23H18ClN3O2S/c1-14(29-23(28)15-6-3-2-4-7-15)22-27-20(16-8-5-9-18(24)12-16)21(30-22)17-10-11-26-19(25)13-17/h2-14H,1H3,(H2,25,26)

InChI Key

GLCTWHCADHDYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)Cl)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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